molecular formula C23H17ClN4O3 B2988959 (E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide CAS No. 732288-71-0

(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide

Cat. No.: B2988959
CAS No.: 732288-71-0
M. Wt: 432.86
InChI Key: XDRFQGYFGZTBFF-UHFFFAOYSA-N
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Description

(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide is a useful research compound. Its molecular formula is C23H17ClN4O3 and its molecular weight is 432.86. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O3/c1-27(18-7-3-2-4-8-18)21-12-11-16(14-22(21)28(30)31)13-17(15-25)23(29)26-20-10-6-5-9-19(20)24/h2-14H,1H3,(H,26,29)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRFQGYFGZTBFF-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : (E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
  • Molecular Formula : C18_{18}H16_{16}ClN3_{3}O3_{3}
  • CAS Number : 57394309

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. The presence of the cyano and nitro groups suggests potential reactivity that could interfere with cellular processes.

Anticancer Activity

Several studies have explored the anticancer properties of (E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide. For example:

  • In vitro Studies : Cell line assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
  • In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential efficacy as an anticancer agent.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of (E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of this compound against various pathogens. The study found that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.

Research Findings Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits growth of S. aureus
Enzyme InhibitionTargets specific kinases involved in cancer cell signaling

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